1-(2-Phenoxyethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
Description
This urea derivative features a central urea core substituted with two distinct moieties:
- 2-Phenoxyethyl group: A phenyl ring linked via an ether oxygen to an ethyl chain. This group contributes to lipophilicity and may participate in π-π stacking or hydrogen bonding .
- (5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl group: A thiophene ring conjugated to a second thiophene via a carbonyl bridge.
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-18(14-8-11-25-13-14)17-7-6-16(26-17)12-21-19(23)20-9-10-24-15-4-2-1-3-5-15/h1-8,11,13H,9-10,12H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBROYDDUHCADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Phenoxyethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including findings from various studies, structure-activity relationships, and case studies.
Structure and Synthesis
The compound is characterized by a urea functional group linked to a phenoxyethyl moiety and a thiophene derivative. The synthesis typically involves the reaction of thiophene derivatives with appropriate urea precursors under controlled conditions to yield the target compound.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The following sections summarize key findings regarding its biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiophene-containing ureas exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.03 µg/mL |
| Compound B | Escherichia coli | 0.06 µg/mL |
| Compound C | Pseudomonas aeruginosa | 0.12 µg/mL |
These results suggest that the thiophene moiety contributes significantly to the antimicrobial efficacy of the compounds.
Anticancer Activity
Several studies have explored the anticancer potential of thiophene-based ureas. For example, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |
| OVCAR-4 (Ovarian Cancer) | 28.7 | 77.5 | 93.3 |
| MDA-MB-435 (Breast Cancer) | 15.9 | 27.9 | - |
The data indicates that certain derivatives exhibit selective cytotoxicity towards specific cancer types, highlighting their potential as targeted therapies.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and bacterial metabolism.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain studies suggest that these compounds may increase ROS levels in cells, contributing to their cytotoxic effects.
Case Studies
A study conducted on the efficacy of thiophene-based ureas against drug-resistant strains of Mycobacterium tuberculosis revealed promising results. The compounds were tested against clinical isolates with mutations conferring resistance to standard treatments.
Case Study Findings:
- Compounds displayed significant antimycobacterial activity with low cytotoxicity.
- Molecular docking studies indicated strong binding interactions with target enzymes, supporting experimental findings.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
Adamantyl-Based Ureas ()
Compounds like 1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (Compound 40) feature a bulky adamantyl group instead of the phenoxyethyl chain. Key differences include:
- Synthetic Yields: Adamantyl derivatives exhibit moderate yields (40–63%), while phenoxyethyl analogs (e.g., ) are synthesized in lower yields (22% in Example 20, ), suggesting steric or electronic challenges in coupling reactions .
Thiophene-Containing Ureas ()
The structurally similar 1-(2-phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopentyl]methyl}urea replaces the thiophene-carbonyl-thiophene moiety with a cyclopentyl-thiophene group. Differences include:
- Polarity : The carbonyl in the target compound introduces a hydrogen-bond acceptor site absent in the cyclopentyl analog.
Physicochemical Properties
- Melting Points: Adamantyl derivatives exhibit higher melting points (up to 232°C) due to rigid, hydrophobic adamantyl enhancing crystal packing . Phenoxyethyl-thiophene analogs likely have lower melting points owing to flexible chains, though data are unavailable.
- Solubility : The thiophene-carbonyl group in the target compound may improve aqueous solubility compared to adamantyl derivatives but reduce it relative to methoxyphenyl-pyrrole ureas () with polar methoxy groups .
Hydrogen Bonding and Crystal Packing
- Urea NH Groups: All urea derivatives form hydrogen bonds, but substituents modulate interactions. The phenoxyethyl group’s ether oxygen may act as an acceptor, while thiophene-carbonyl groups provide additional acceptor sites .
- Crystal Structures: Adamantyl derivatives () likely exhibit dense packing due to adamantyl’s rigidity, whereas the target compound’s flexibility could lead to less ordered crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
